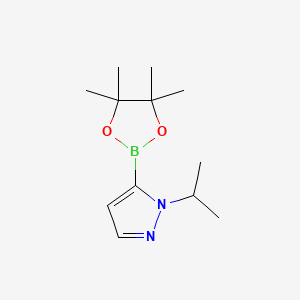
2-Etoxi-3-nitrotolueno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-3-nitrotoluene, also known as 2-ethoxy-1-methyl-3-nitrobenzene, is an organic compound with the molecular formula C9H11NO3. It is a derivative of toluene, where the methyl group is substituted with an ethoxy group and a nitro group. This compound is of interest due to its applications in various fields, including organic synthesis and the development of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-Ethoxy-3-nitrotoluene has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of certain pharmaceutical compounds due to its functional groups that can be further modified.
Agrochemicals: It is utilized in the synthesis of agrochemical products, including pesticides and herbicides.
Material Science: It is used in the development of novel materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-nitrotoluene typically involves nitration of 2-ethoxytoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}9\text{H}{12}\text{O} + \text{HNO}_3 \rightarrow \text{C}9\text{H}{11}\text{NO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: On an industrial scale, the production of 2-Ethoxy-3-nitrotoluene involves similar nitration processes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-3-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin and hydrochloric acid.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin and hydrochloric acid.
Substitution: Sodium ethoxide or other nucleophiles.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Reduction: 2-Ethoxy-3-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Ethoxy-3-nitrobenzoic acid
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-3-nitrotoluene depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparación Con Compuestos Similares
- 2-Methoxy-3-nitrotoluene
- 2-Ethoxy-4-nitrotoluene
- 2-Ethoxy-3-nitrobenzaldehyde
Comparison: 2-Ethoxy-3-nitrotoluene is unique due to the position of the ethoxy and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to 2-Methoxy-3-nitrotoluene, the ethoxy group provides different steric and electronic effects, leading to variations in reaction outcomes. Similarly, the position of the nitro group in 2-Ethoxy-4-nitrotoluene affects its chemical behavior and applications .
Propiedades
IUPAC Name |
2-ethoxy-1-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFRQLCKEVHCTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679259 |
Source


|
| Record name | 2-Ethoxy-1-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208074-91-2 |
Source


|
| Record name | 2-Ethoxy-1-methyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B573087.png)







![Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate](/img/structure/B573101.png)



![7-Bromobenzo[d]isoxazol-3-amine](/img/structure/B573109.png)
